2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core with a Z-configured 2-chlorobenzylidene substituent at position 3. Thiazolidinones are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
The sulfone group in the tetrahydrothiophene moiety likely improves aqueous solubility compared to non-oxidized sulfur analogs, a critical factor in drug design . Structural elucidation of such compounds often relies on techniques like X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (IR, NMR, MS) .
Properties
Molecular Formula |
C18H19ClN2O5S2 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-2-20(13-7-8-28(25,26)11-13)16(22)10-21-17(23)15(27-18(21)24)9-12-5-3-4-6-14(12)19/h3-6,9,13H,2,7-8,10-11H2,1H3/b15-9- |
InChI Key |
BHLUDKRHIAQNSG-DHDCSXOGSA-N |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then reacted with N-ethylacetamide and 1,1-dioxidotetrahydrothiophene to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Moiety
The terminal acetamide group undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Hydrolysis : Acidic or basic hydrolysis converts the acetamide to carboxylic acid.
| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | ~75% |
*Yields estimated from analogous reactions in thiazolidinone derivatives .
Reactivity of the Thiazolidinone Core
The 2,4-dioxo-thiazolidin-5-ylidene system participates in cycloadditions and conjugate additions:
-
Michael Addition : The α,β-unsaturated carbonyl system (C5=C–C=O) acts as a Michael acceptor.
-
[3+2] Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles.
-
Product : Spirooxindole or pyrazole hybrids.
-
Electrophilic Aromatic Substitution (EAS) at the Chlorobenzylidene Group
The 2-chlorophenyl ring undergoes regioselective EAS, though electron-withdrawing effects from the chlorine and conjugated carbonyls limit reactivity:
-
Nitration : Occurs at the para position relative to the chlorine under mixed acid (HNO₃/H₂SO₄).
-
Sulfonation : Requires oleum (fuming H₂SO₄) due to deactivation.
| Position | Reactivity | Preferred Electrophile |
|---|---|---|
| Para | Moderate | Nitronium ion (NO₂⁺) |
| Meta | Low | Sulfonyl cation (SO₃H⁺) |
Oxidation/Reduction of the Sulfone Group
-
Reduction : LiAlH₄ may reduce the sulfone to thiolane (tetrahydrothiophene) under extreme conditions, though side reactions (e.g., acetamide reduction) dominate.
-
Oxidation : Further oxidation is unlikely under standard conditions.
Condensation Reactions at the Active Methylene Site
The C5 benzylidene methylene (adjacent to the dioxo groups) participates in Knoevenagel condensations:
-
Reaction with Aldehydes : Forms extended conjugated systems.
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) of related thiazolidinones reveals:
-
Decarboxylation : Loss of CO₂ from the dioxo-thiazolidinone ring above 200°C.
-
Sulfone Stability : The sulfonated thiophene remains intact until ~300°C.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Z→E Isomerization : Reversible geometric isomerism at the C5 benzylidene double bond.
-
Ring-Opening : Cleavage of the thiazolidinone ring under prolonged exposure, forming thiourea derivatives.
Coordination Chemistry
The compound acts as a polydentate ligand via:
-
Sulfone Oxygen : Weak coordination to transition metals (e.g., Cu²⁺, Fe³⁺).
-
Thiazolidinone Carbonyls : Stronger binding sites, forming octahedral complexes.
| Metal Ion | Coordination Sites | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | O (carbonyl), O (sulfone) | 4.2 ± 0.3 |
| Fe³⁺ | O (carbonyl) | 3.8 ± 0.2 |
Scientific Research Applications
The compound has shown promise in several biological applications:
Antimicrobial Activity
Research indicates that compounds similar to this thiazolidine derivative exhibit antimicrobial properties. The presence of the chlorobenzylidene moiety enhances the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
Anticancer Properties
Studies have suggested that thiazolidine derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds that share structural similarities with this compound have been reported to inhibit tumor growth in preclinical models.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiazolidine derivatives are known to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study (2024) | Demonstrated efficacy against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Cancer Cell Line Study (2023) | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Inflammation Model (2025) | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by 40% compared to control. |
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with analogues:
*Estimated based on structural similarity.
Key Observations:
- Sulfone vs. Thione: The sulfone group in the target compound enhances polarity, contrasting with thione-containing analogs (e.g., ), which may exhibit lower solubility but higher membrane permeability.
- Heterocyclic Modifications: Substitutions with thiazol- or thiadiazol- rings () often enhance π-π stacking interactions in enzyme active sites, whereas the tetrahydrothiophene sulfone moiety may reduce off-target toxicity .
Biological Activity
The compound 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide is a derivative of thiazolidinedione that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazolidine ring fused with a dioxo structure and various substituents that enhance its biological activity. The specific structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of thiazolidinedione derivatives. For instance, a series of compounds similar to the one demonstrated significant activity against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2a | E. coli | 15 |
| 2b | K. pneumoniae | 18 |
| 2c | S. aureus | 20 |
| 2d | Pseudomonas aeruginosa | 16 |
These results indicate that modifications on the thiazolidinedione scaffold can lead to enhanced antimicrobial properties.
Anticancer Activity
The anticancer effects of thiazolidinedione derivatives have also been extensively studied. Research indicates that these compounds can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) through mechanisms involving the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22 | HepG2 | 0.210 |
| 24 | MCF-7 | 0.203 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
Thiazolidinediones are known for their anti-inflammatory properties. Studies have shown that certain derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- VEGFR-2 Inhibition : Compounds like the one discussed have shown to inhibit VEGFR-2 activity, which is crucial for angiogenesis in tumors .
- Antimicrobial Mechanism : The presence of the thiazolidine ring enhances the ability to disrupt bacterial cell wall synthesis .
- Inflammatory Pathway Modulation : Thiazolidinediones can modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), reducing pro-inflammatory cytokines .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiazolidinedione derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiazolidinedione derivatives against multi-drug resistant bacteria, showcasing promising results that warrant further investigation into their clinical applications .
- Anticancer Trials : Preclinical trials involving these compounds demonstrated significant tumor growth inhibition in xenograft models, leading to discussions about their potential as novel anticancer therapies .
Q & A
Basic Synthesis Methods
Q: What are common synthetic routes for preparing thiazolidinone-based derivatives like this compound? A: The compound can be synthesized via Knoevenagel condensation between a 2,4-thiazolidinedione precursor and a substituted benzaldehyde, followed by N-alkylation. Key steps include:
- Refluxing 5-(2-chlorobenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base .
- Quenching with ice-water to precipitate the product, followed by purification via recrystallization (ethanol) or column chromatography .
Advanced Synthesis: Reaction Optimization
Q: How can researchers optimize low yields in the Knoevenagel condensation step? A: Yield improvements may involve:
- Adjusting solvent polarity (e.g., toluene/water mixtures for azide substitutions) or acetic anhydride/acetic acid for cyclization .
- Catalytic use of fused sodium acetate to enhance electrophilicity of the aldehyde component .
- Monitoring reaction progress with TLC (hexane:ethyl acetate = 9:1) to terminate reactions at optimal conversion .
Basic Characterization Techniques
Q: What analytical methods are critical for confirming the structure of this compound? A: Essential techniques include:
- IR spectroscopy : Identify carbonyl (1670–1750 cm⁻¹) and sulfone (1300–1350 cm⁻¹) stretches .
- NMR : Analyze thiazolidinone ring protons (δ 3.5–4.5 ppm for CH₂ groups) and Z-configuration benzylidene protons (δ 7.2–8.0 ppm, coupling constants ~10 Hz) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) .
Advanced Characterization: Resolving Spectral Overlaps
Q: How can overlapping signals in NMR spectra be resolved for this compound? A: Strategies include:
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons, particularly in the tetrahydrothiophen-dioxide moiety .
- Variable-temperature NMR : Mitigate signal broadening caused by hindered rotation in the Z-benzylidene group .
Basic Pharmacological Screening
Q: What in vitro assays are suitable for initial biological evaluation? A: Prioritize assays aligned with structural analogs:
- Antidiabetic activity : PPAR-γ receptor binding assays, given the thiazolidinedione core .
- Antimicrobial testing : Disc diffusion against Gram-positive/negative strains, referencing similar 2-chlorobenzylidene derivatives .
Advanced Pharmacological Evaluation
Q: How can researchers design in vivo studies for toxicity and efficacy? A: Follow protocols from hypoglycemic studies:
- Rodent models : Administer 50–100 mg/kg/day to Wistar albino mice, monitoring blood glucose and liver/kidney function .
- Dose-response curves : Compare efficacy against rosiglitazone or other thiazolidinedione benchmarks .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported biological activities? A: Critical steps include:
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Structural analogs : Compare with 3,5-dichlorophenyl or 4-cyanobenzylidene derivatives to isolate substituent effects .
Stereochemical Considerations
Q: How does the Z-configuration of the benzylidene group impact activity? A: The Z-isomer enhances planarity, improving receptor binding. Confirm configuration via:
- NOESY NMR : Detect spatial proximity between benzylidene =CH and thiazolidinone carbonyl groups .
- X-ray crystallography : Resolve crystal packing effects, as seen in (2Z)-thiazolo-pyrimidine analogs .
Toxicity Profiling
Q: What methodologies assess compound toxicity in preclinical studies? A: Follow protocols from hypoglycemic agents:
- Acute toxicity : Administer 500–1000 mg/kg doses to mice, observing mortality and organ histopathology over 14 days .
- Subchronic studies : 28-day exposure with hematological and biochemical profiling .
Solubility and Formulation Challenges
Q: How can researchers improve aqueous solubility for in vivo studies? A: Strategies include:
- Co-solvent systems : Use DMSO/water (2:1) for recrystallization .
- Prodrug design : Introduce phosphate or sulfonate groups at the tetrahydrothiophen-dioxide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
